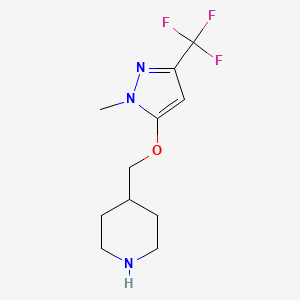![molecular formula C17H16N4OS B11789683 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C17H16N4OS. This compound features a benzo[d]thiazole ring fused to a pyridine ring, with a piperazine moiety attached via a methanone linkage. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine ring. The final step involves the attachment of the piperazine moiety through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of piperazine.
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of piperazine.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Features a quinoline ring and is studied for its antitumor activities.
Uniqueness
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzo[d]thiazole and pyridine rings, along with the piperazine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H16N4OS |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2 |
Clé InChI |
KVGKKRSCBBRTBY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)






![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)




